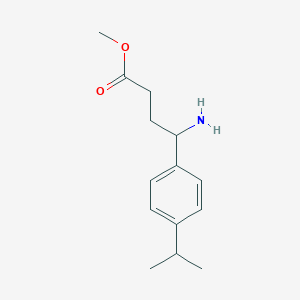

Methyl 4-amino-4-(4-isopropylphenyl)butanoate

Description

Methyl 4-amino-4-(4-isopropylphenyl)butanoate is a synthetic organic compound featuring a methyl ester group, a central amino group, and a 4-isopropylphenyl substituent.

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

methyl 4-amino-4-(4-propan-2-ylphenyl)butanoate |

InChI |

InChI=1S/C14H21NO2/c1-10(2)11-4-6-12(7-5-11)13(15)8-9-14(16)17-3/h4-7,10,13H,8-9,15H2,1-3H3 |

InChI Key |

IBGWOOTYFTZEQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CCC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of N-protected intermediates

One documented method involves starting from N-protected keto or oxo derivatives of the amino butanoate, such as N-tert-butoxycarbonyl (N-BOC) protected methyl 4-oxo-4-(4-isopropylphenyl)butanoate. The sequence includes:

- Formation of the magnesium enolate of the keto ester in tetrahydrofuran.

- Reaction with an imidazolide intermediate to form the oxo-ester compound.

- Isolation and purification of the crude product by extraction and drying.

- Hydrogenation of the oxo group to the hydroxy group using Raney nickel catalyst under hydrogen pressure (e.g., 7 bars) in methanol for extended periods (e.g., 24 hours).

- Neutralization and filtration to remove catalyst and salts.

- Chromatographic separation of diastereomeric hydroxy amino esters.

- Final conversion to the amino compound by further reduction or deprotection steps.

This method allows for the preparation of diastereomeric mixtures which can be separated by silica gel chromatography, yielding stereochemically defined intermediates for further transformation into the target amino ester.

Use of protected amino acid derivatives and selective hydrogenation

Another approach uses amino acid derivatives such as D-Tyrosine or synthetic analogs as starting materials, which are converted into N-protected amino esters. These intermediates undergo selective hydrogenation in the presence of palladium on charcoal catalysts to reduce unsaturated bonds and introduce the amino functionality at the desired position.

However, this method has limitations due to:

- Low selectivity in hydrogenation steps, often resulting in mixtures of diastereomers (e.g., 80:20 ratio).

- Difficulty in sourcing some alpha-non-natural amino acid starting materials.

- Necessity for multiple protection/deprotection cycles to avoid side reactions.

To overcome these, alternative reaction schemes have been proposed that modify the hydrogenation conditions or use different protecting groups to improve selectivity and yield.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Enolate formation | Magnesium base in tetrahydrofuran | Requires anhydrous conditions |

| Imidazolide coupling | Imidazolide solution added to enolate | Reaction at room temperature |

| Hydrogenation | Raney nickel catalyst, methanol, 7 bar H2 pressure | 24 hours for complete reduction |

| Neutralization | Acetic acid | To neutralize alkalinity post-hydrogenation |

| Chromatographic separation | Silica gel column, ethyl acetate/hexane (10:90) | Separates diastereomers |

| Deprotection (if applicable) | Acidic or basic hydrolysis | To remove N-protecting groups |

Purification and Characterization

- Crude products are extracted multiple times with ethyl ether or similar solvents.

- Washing steps include water, bicarbonate solution, and drying over sodium sulfate.

- Evaporation under reduced pressure yields crude esters.

- Diastereomeric mixtures are separated by column chromatography.

- Melting points and optical rotations are used to confirm stereochemistry.

- Final compounds are characterized by spectroscopic methods (NMR, IR, MS).

Summary Table of Key Preparation Steps

| Intermediate/Compound | Key Reaction Step | Catalyst/Reagent | Conditions | Outcome/Purity |

|---|---|---|---|---|

| N-BOC protected 4-oxo-4-(4-isopropylphenyl)butanoate methyl ester | Enolate formation + coupling | Mg base, imidazolide | THF, room temp | Crude oxo ester |

| Crude oxo ester | Hydrogenation | Raney Ni, H2 (7 bar) | Methanol, 24 h | Hydroxy amino ester mixture |

| Hydroxy amino ester mixture | Chromatographic separation | Silica gel, EtOAc/Hexane | Ambient | Separated diastereomers |

| Protected amino ester | Deprotection | Acid/base hydrolysis | Varies | Target amino ester compound |

Research Findings and Observations

- The hydrogenation step is critical for stereoselectivity; Raney nickel under controlled pressure and temperature favors the desired stereoisomer.

- Use of protecting groups such as N-BOC is essential to prevent side reactions during reduction.

- Diastereomeric mixtures require chromatographic separation, which can be labor-intensive but necessary for obtaining pure compounds.

- Alternative synthetic routes using different amino acid precursors or catalytic systems have been explored to improve yield and selectivity.

- The compound exhibits moderate solubility and stability under standard laboratory conditions.

Chemical Reactions Analysis

Preparation via Imidazolide Intermediate

The compound can be synthesized through a multi-step process involving:

-

Protection of Amino Groups :

-

Use of tert-butoxycarbonyl (BOC) to protect the amino group, as described in the synthesis of (3S,4S)- and (3R,4S)-hydroxy-3 N-BOC-amino-4-phenylbutanoate derivatives .

-

Reaction conditions: BOC-protected amino acids are treated with imidazole to form imidazolides (e.g., compound IV in EP0225311A2) .

-

-

Coupling with Magnesium Enolate :

-

Hydrogenation and Diastereomer Separation :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| BOC Protection | Imidazole, THF | 92% | |

| Enolate Coupling | Mg enolate, DMSO | 65–77% | |

| Hydrogenation | Raney Ni, H₂ (7 bar) | 45–54% |

Hydrolysis and Stability

The ester group undergoes hydrolysis under alkaline or acidic conditions:

-

Base-Catalyzed Hydrolysis :

-

Acid-Catalyzed Hydrolysis :

Acylation

The primary amine reacts with acylating agents:

Oxime Formation

-

Reaction with hydroxylamine derivatives introduces oxime moieties, enhancing biological activity (e.g., mGAT2 inhibition) .

Visible Light-Promoted Reactions

Recent studies demonstrate α-aminoalkyl radical reactions under photocatalysis:

-

Na₂-eosin Y : Enables α-aminoalkylation of Morita-Baylis-Hillman acetates at room temperature .

-

Ir(dtbbpy)(bpy)₂PF₆/KF System : Facilitates γ,γ-diaminobutyl ester formation via selective radical addition .

| Photocatalyst | Product | Yield |

|---|---|---|

| Na₂-eosin Y | N-Alkyl acrylates | 60–75% |

| Ir-complex | Diaminobutyl esters | 50–68% |

Stability and Degradation

-

Thermal Stability : Melting point ranges from 94–95°C (diastereomers) .

-

Oxidative Degradation : Susceptible to radical-mediated oxidation at the benzylic position .

Comparative Analysis of Derivatives

| Derivative | Biological Activity (pIC₅₀) | Key Modification |

|---|---|---|

| 50a | mGAT2: 5.43 | Oxime subunit |

| 51a | mGAT1: 4.89 | N-Acetyl group |

| 39c | mGAT4: 5.36 | Suberone moiety |

Scientific Research Applications

Based on the search results, here's what is known about compounds related to "Methyl 4-amino-4-(4-isopropylphenyl)butanoate" and their applications:

1. 4-Amino Butanoic Acid Derivatives

- General Information: The invention generally relates to new (4S)-amino-4-butanoic acid derivatives, which can be N-protected . These derivatives are useful in the preparation of peptides derived from statin analogs .

- Preparation: N-protected 4-amino butanoic derivatives can be prepared easily and with high purity, particularly the isomers (3S, 4S), through a process that can be scaled industrially .

- Applications: These compounds are particularly interesting for preparing peptides derived from statin analogs, potentially useful for treating arterial hypertension by inhibiting human plasma renin activity .

2. Functionalized Amino Acids as GABA Transporter Inhibitors

- Focus: Research has been done on novel functionalized amino acids as inhibitors of GABA (γ-aminobutyric acid) transporters .

- Modification: Introducing a piperidine ring to replace the flexible carbon chain and introducing bisthiophene, fluorenyl, or suberenone in the 4-position of the piperidine ring . Also, the introduction of an oxime subunit into the 4-position of 4-hydroxy- and 4-aminobutanamide derivatives .

- Observed Effects: Acylation of the amino functionality at the 4-position of butanoic acid did not change the inhibitory potency profile against mGAT1-4 .

3. Other Related Compounds

Mechanism of Action

The mechanism of action of Methyl 4-amino-4-(4-isopropylphenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Amino vs. In contrast, chlorophenyl (Imp. A, B, C) and hydroxyl groups (Imp. A) increase polarity but may reduce metabolic stability due to susceptibility to oxidation or hydrolysis .

- Ester vs. Carboxylic Acid: The methyl ester in the target compound likely acts as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid (similar to Fenofibric Acid, Imp. B). This contrasts with Fenofibric Acid’s inherent acidity, which may limit gastrointestinal absorption without esterification .

Physicochemical Properties

| Property | This compound | Imp. A (EP) | Fenofibric Acid (Imp. B) |

|---|---|---|---|

| Water Solubility | Moderate (amino and ester balance) | Low (Cl, ketone) | Low (carboxylic acid) |

| LogP | ~2.5 (estimated) | ~3.1 | ~3.8 |

| pKa | ~9.5 (amino), ~4.5 (ester hydrolysis) | ~10 (hydroxyl) | ~4.7 (carboxylic acid) |

Implications :

- Fenofibric Acid’s low solubility underscores the utility of ester prodrugs (like the target compound) for improving oral bioavailability .

Regulatory and Manufacturing Considerations

For this compound, analogous quality control measures would focus on monitoring ester hydrolysis products (e.g., carboxylic acid derivatives) and ensuring synthetic processes minimize chlorinated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.